molecular formula C20H18F3N3O B12269065 N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(trifluoromethyl)benzamide

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(trifluoromethyl)benzamide

Cat. No.: B12269065
M. Wt: 373.4 g/mol
InChI Key: FEHWLMQAHKAEJZ-UHFFFAOYSA-N
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Description

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(trifluoromethyl)benzamide: is a synthetic organic compound that features a pyrazole ring, a phenyl ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(trifluoromethyl)benzamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(trifluoromethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

  • 2-phenylethanol
  • p-hydroxyphenylethanol
  • 4-hydroxybenzaldehyde

Uniqueness

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can enhance its chemical stability, lipophilicity, and biological activity compared to other similar compounds. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H18F3N3O

Molecular Weight

373.4 g/mol

IUPAC Name

N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C20H18F3N3O/c1-26-13-16(12-25-26)15-8-6-14(7-9-15)10-11-24-19(27)17-4-2-3-5-18(17)20(21,22)23/h2-9,12-13H,10-11H2,1H3,(H,24,27)

InChI Key

FEHWLMQAHKAEJZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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